Methyl 6-(4-(((benzyloxy)carbonyl)amino)phenyl)picolinate
Description
Chemical Identification and Structural Characterization
Nomenclature and CAS Registry Information
Methyl 6-(4-(((benzyloxy)carbonyl)amino)phenyl)picolinate is systematically named according to IUPAC guidelines. Its structure incorporates a pyridine ring (picolinate core), a benzyloxycarbonyl (Cbz)-protected amine, and a methyl ester group. The compound is registered under CAS No. 1381944-48-4 , a unique identifier critical for unambiguous chemical referencing.
Alternative names include:
- Methyl 6-(4-Cbz-aminophenyl)pyridine-2-carboxylate
- 6-[4-(Phenylmethoxycarbonylamino)phenyl]pyridine-2-carboxylic acid methyl ester
These synonyms reflect variations in substituent naming conventions and are frequently used in patent literature and synthetic protocols.
Table 1: Nomenclature and identifiers
| Parameter | Value |
|---|---|
| IUPAC Name | Methyl 6-[4-(phenylmethoxycarbonylamino)phenyl]pyridine-2-carboxylate |
| CAS Registry Number | 1381944-48-4 |
| Common Synonyms | Cbz-protected picolinate derivative |
Molecular Formula and Weight
The compound has the molecular formula C₂₁H₁₈N₂O₄ and a molecular weight of 362.38 g/mol . This stoichiometry accounts for its aromatic rings, ester groups, and protective functionalities.
Table 2: Molecular composition
| Component | Count | Contribution to Molecular Weight |
|---|---|---|
| Carbon (C) | 21 | 252.21 g/mol (69.6%) |
| Hydrogen (H) | 18 | 18.14 g/mol (5.0%) |
| Nitrogen (N) | 2 | 28.02 g/mol (7.7%) |
| Oxygen (O) | 4 | 64.00 g/mol (17.7%) |
The molecular weight aligns with high-resolution mass spectrometry data reported for related carbamate-protected aromatic esters.
Isomeric Forms and Stereochemical Considerations
No stereoisomers or enantiomers have been reported for this compound. The planar geometry of the pyridine and benzene rings, combined with the absence of chiral centers, precludes stereochemical complexity. However, rotational isomers may arise due to restricted rotation around the C–N bond of the carbamate group, though such conformers are not typically isolated under standard conditions.
The picolinate ester group adopts a fixed orientation orthogonal to the pyridine ring, minimizing steric hindrance between the methyl ester and adjacent substituents.
Key Functional Groups: Picolinate Ester, Cbz-Protected Amino, and Aromatic Substituents
The compound’s reactivity and applications derive from three principal functional groups:
Picolinate Ester (Methyl Pyridine-2-carboxylate)
Cbz-Protected Amino Group
Aromatic Substituents
Table 3: Functional group analysis
The synergy between these groups makes the compound a versatile intermediate in medicinal chemistry and materials science.
Properties
IUPAC Name |
methyl 6-[4-(phenylmethoxycarbonylamino)phenyl]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4/c1-26-20(24)19-9-5-8-18(23-19)16-10-12-17(13-11-16)22-21(25)27-14-15-6-3-2-4-7-15/h2-13H,14H2,1H3,(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISINRBPYTMKVOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=N1)C2=CC=C(C=C2)NC(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitration of Picolinic Acid
Picolinic acid undergoes nitration at the 6-position using mixed acid (HNO₃/H₂SO₄) to yield 6-nitropicolinic acid.
Conditions :
| Parameter | Value |
|---|---|
| Temperature | 0–5°C (ice bath) |
| Reaction Time | 4–6 hours |
| Yield | 70–85% |
Reduction of Nitro Group
The nitro group is reduced to an amine using catalytic hydrogenation (H₂/Pd-C) or Fe/HCl.
Comparative Analysis :
| Method | Catalyst | Solvent | Yield |
|---|---|---|---|
| Catalytic Hydrogenation | 10% Pd-C | Ethanol | 90–95% |
| Fe/HCl | Iron powder | HCl(aq) | 75–80% |
Hydrogenation is preferred for higher efficiency and cleaner product.
Esterification and Protection
The carboxylic acid is converted to a methyl ester using methanol/H₂SO₄, followed by Cbz protection of the aniline nitrogen.
Key Reactions :
- Esterification :
$$ \text{6-Aminopicolinic acid} + \text{CH₃OH} \xrightarrow{H2SO4} \text{Methyl 6-aminopicolinate} $$ - Cbz Protection :
$$ \text{Methyl 6-aminopicolinate} + \text{Cbz-Cl} \xrightarrow{\text{Base}} \text{Methyl 6-(Cbz-amino)picolinate} $$
Suzuki-Miyaura Coupling
A palladium-catalyzed cross-coupling attaches the 4-aminophenyl group to the picolinate core.
Optimized Conditions :
| Component | Detail |
|---|---|
| Catalyst | Pd(PPh₃)₄ |
| Base | K₂CO₃ |
| Solvent | DME/H₂O (3:1) |
| Temperature | 80°C |
| Reaction Time | 48–72 hours |
Yield : 60–70% after purification via column chromatography (silica gel, hexane/EtOAc).
Critical Analysis of Methodologies
Protection Strategy Efficiency
| Protection Method | Stability | Compatibility |
|---|---|---|
| Cbz | Moderate (acid-labile) | Suzuki coupling |
| Boc | High (base-stable) | Limited in basic conditions |
The Cbz group balances stability and ease of removal under mild hydrogenolysis.
Hydrolysis Challenges
Ester hydrolysis using LiOH led to <50% yield in complex substrates due to competing side reactions. Alternative approaches:
- Early-stage hydrolysis : Conduct ester cleavage before introducing sensitive groups.
- Protection with tert-butyl : Enhances stability during subsequent steps.
Final Purification and Characterization
- Purification : Gradient column chromatography (hexane → EtOAc) followed by recrystallization from ethanol/water.
- Characterization Data :
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation at the aromatic rings, leading to the formation of quinones or other oxidized derivatives.
Reduction: Selective reduction of the nitro group, if present, can be achieved using hydrogenation techniques or metal catalysts.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen with palladium on carbon, sodium borohydride.
Substitution Reagents: Halides, organometallic compounds.
Major Products Formed:
Depending on the type of reaction, products such as substituted aromatics, amines, and esters can be formed.
Scientific Research Applications
Chemical Properties and Structure
Methyl 6-(4-(((benzyloxy)carbonyl)amino)phenyl)picolinate is characterized by its unique structure, which combines methyl picolinate and benzyloxycarbonyl amino functionalities. The compound's IUPAC name is methyl 6-[4-(phenylmethoxycarbonylamino)phenyl]pyridine-2-carboxylate. Its molecular formula is , and it features a pyridine ring that enhances its reactivity and biological interactions.
Synthesis Intermediate
This compound serves as an important intermediate in the synthesis of complex organic molecules. Its versatile reactivity allows for the development of various derivatives that can be used in further chemical reactions.
Synthetic Routes
The synthesis typically involves multi-step organic reactions:
- Nitration of Picolinic Acid : Initial nitration followed by reduction yields the corresponding picoline derivative.
- Nucleophilic Substitution : The amino group on the phenyl ring is introduced via nucleophilic substitution using a suitable amine.
- Protection of Amino Group : Benzyl chloroformate is employed to protect the amino group, forming the benzyloxycarbonyl derivative.
- Esterification : The final step involves esterification to yield the desired compound.
Biochemical Probe
This compound has been investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules. Its functional groups facilitate interactions through hydrogen bonding, π-π stacking, and electrostatic interactions.
Drug Design and Development
The compound is explored for its potential in drug design, particularly as a scaffold for anti-cancer or anti-inflammatory agents. Its structural features allow for modifications that can enhance therapeutic efficacy.
Pharmacological Studies
Research indicates that derivatives of this compound may possess pharmacological properties that could be beneficial in treating various diseases. For instance, studies have highlighted its potential role in modulating pathways relevant to cancer treatment and inflammation management .
Case Studies
Recent studies have focused on optimizing compounds similar to this compound for specific biological targets:
- JAK2 Inhibition : Research has shown that certain derivatives can inhibit JAK2 phosphorylation, which is crucial in hematopoiesis regulation .
- Therapeutic Combinations : The compound has been assessed in combination therapies aimed at enhancing efficacy against resistant cancer cell lines .
Manufacture of Specialty Chemicals
This compound finds applications in the production of specialty chemicals, including dyes and agrochemicals. Its unique reactivity allows it to be used in formulations that require specific chemical properties.
Mechanism of Action
The biological activity of methyl 6-(4-(((benzyloxy)carbonyl)amino)phenyl)picolinate is attributed to its ability to interact with enzymes or receptors due to its aromatic and amine functionalities. The benzyloxycarbonyl group can serve as a protecting group, allowing the compound to navigate through biological systems before being metabolically activated.
Comparison with Similar Compounds
The structural and functional attributes of Methyl 6-(4-(((benzyloxy)carbonyl)amino)phenyl)picolinate can be contextualized by comparing it to two related compounds: Sorafenib Impurity 6 (CAS 2204442-52-2) and Methyl 3-(benzyloxy)-6-(4-((7-chloro-1,2,3,4-tetrahydroacridin-9-yl)amino)but-1-yn-1-yl)picolinate (Compound 2.49). Below, we analyze these compounds across molecular features, synthesis, physicochemical properties, and applications.
Structural and Functional Group Analysis
Table 1: Comparative Structural Features
- Target Compound : The Cbz-protected amine and pyridine ester highlight its role as a synthetic intermediate. The absence of complex linkers (e.g., ureido or acridine groups) simplifies its structure compared to the others.
- Sorafenib Impurity 6 : A structurally intricate derivative of the anticancer drug Sorafenib, featuring a ureido group and methylcarbamoyl pyridine, likely contributing to its role as a pharmacokinetic byproduct .
Biological Activity
Methyl 6-(4-(((benzyloxy)carbonyl)amino)phenyl)picolinate (CAS No. 1381944-48-4) is an aromatic organic compound with a complex structure that has garnered interest for its potential biological activities. This article provides a detailed overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Molecular Formula : C21H18N2O4
- Molecular Weight : 362.38 g/mol
- IUPAC Name : Methyl 6-[4-(phenylmethoxycarbonylamino)phenyl]pyridine-2-carboxylate
The compound contains a picolinate moiety, which is known for its biological relevance, particularly in the context of drug design and development.
The biological activity of this compound can be attributed to its ability to interact with various biomolecules due to its functional groups. The benzyloxycarbonyl amino group enhances its reactivity and potential applications in medicinal chemistry.
Potential Mechanisms Include:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for certain enzymes, similar to other benzyloxy derivatives that have shown promise in inhibiting monoamine oxidase (MAO), which is critical for neurotransmitter metabolism .
- Cell Signaling Modulation : By interacting with specific receptors or kinases, such as JAK2, it may influence cell signaling pathways involved in hematopoiesis and immune responses .
Anticancer Potential
Research indicates that compounds with similar structures have been explored for anticancer properties. This compound's structural analogs have shown activity against various cancer cell lines, suggesting that this compound could also possess similar properties.
Case Studies
- In Vitro Studies : Preliminary studies have demonstrated that derivatives of methyl picolinate exhibit cytotoxic effects on cancer cells, indicating that this compound may also be effective in this regard.
- Neuroprotective Effects : Related compounds have shown neuroprotective effects through MAO inhibition and antioxidant activity. The potential for this compound to offer similar benefits warrants further investigation .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally related compounds can provide insights into its potential applications:
Q & A
Q. What are the recommended synthetic routes for Methyl 6-(4-(((benzyloxy)carbonyl)amino)phenyl)picolinate, and how are key intermediates characterized?
Methodological Answer: The compound can be synthesized via a multi-step route involving:
Protection of the amino group : Use benzyloxycarbonyl (Cbz) chloride to protect the aniline moiety, as seen in analogous picolinate derivatives .
Coupling reactions : Employ Suzuki-Miyaura cross-coupling to attach the phenyl group to the picolinate core, using catalysts like Pd(PPh₃)₄ and boronic ester intermediates (e.g., 4-benzyloxyphenylboronic acid pinacol ester) .
Esterification : Methyl ester formation via reaction with methanol under acidic conditions.
Q. Characterization :
Q. What safety precautions are critical when handling this compound in laboratory settings?
Methodological Answer :
- Hazards : Acute oral toxicity (H302), skin irritation (H315), and respiratory tract irritation (H335) .
- Handling : Use fume hoods, nitrile gloves, and lab coats. Avoid dust generation and contact with strong oxidizers (risk of decomposition to COx/NOx) .
- Storage : Keep in airtight containers at room temperature, away from moisture and light .
Q. How is the stability of this compound assessed under varying experimental conditions?
Methodological Answer :
- Thermal Stability : Conduct thermogravimetric analysis (TGA) to monitor decomposition above 200°C.
- Chemical Stability : Test reactivity with common solvents (e.g., DMSO, MeOH) via HPLC tracking over 24–72 hours .
- Light Sensitivity : Expose to UV (254 nm) and analyze degradation byproducts via LC-MS .
Advanced Research Questions
Q. How can researchers resolve contradictory NMR data for overlapping aromatic signals in this compound?
Methodological Answer :
- 2D NMR Techniques : Use HSQC and HMBC to assign unresolved C4/C6 signals (δ 171–173 ppm in carbon NMR) .
- Variable Temperature NMR : Reduce signal overlap by cooling samples to –40°C, slowing molecular motion .
- Isotopic Labeling : Introduce ¹³C labels at specific positions to isolate coupling patterns .
Q. What computational strategies are employed to predict reactivity and regioselectivity in derivatization reactions?
Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to model electron density on the pyridine ring (e.g., C6 vs. C4 reactivity) .
- Molecular Docking : Simulate interactions with enzymes (e.g., kinases) to predict binding affinity for biological studies .
- Kinetic Modeling : Use Arrhenius plots to compare activation energies for competing pathways (e.g., ester hydrolysis vs. Cbz deprotection) .
Q. How are byproducts from coupling reactions identified and minimized during synthesis?
Methodological Answer :
- LC-MS Screening : Detect homocoupling byproducts (e.g., biphenyl derivatives) using reverse-phase chromatography .
- Catalyst Optimization : Replace Pd(PPh₃)₄ with Pd(OAc)₂/XPhos to suppress β-hydride elimination .
- Workup Protocols : Use silica gel chromatography with ethyl acetate/hexane gradients to isolate the target compound from dimeric impurities .
Q. What strategies address discrepancies between theoretical and observed mass spectral data?
Methodological Answer :
- Isotopic Pattern Analysis : Compare experimental vs. theoretical isotopic distributions (e.g., for Cl/Br-containing impurities) .
- Collision-Induced Dissociation (CID) : Fragment ions in MS/MS to confirm structural assignments (e.g., loss of CO₂ from the ester group) .
- High-Resolution Calibration : Use lock-mass correction with internal standards (e.g., fluorinated analogs) to improve accuracy .
Q. How is the compound’s photostability evaluated for applications in light-sensitive assays?
Methodological Answer :
- UV-Vis Spectroscopy : Monitor absorbance changes at λmax (~270 nm for pyridine derivatives) under continuous irradiation .
- Radical Trapping : Add TEMPO to quench free radicals and assess oxidative degradation pathways .
- Quantum Yield Calculation : Measure fluorescence decay rates to quantify photodegradation efficiency .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
